molecular formula C18H26ClN3O4S B2643012 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide CAS No. 898426-10-3

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide

Cat. No.: B2643012
CAS No.: 898426-10-3
M. Wt: 415.93
InChI Key: XJGWIAFBZNTULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is a potent and selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a Class A G-protein-coupled receptor predominantly expressed on a subset of CD4+ FoxP3+ regulatory T cells (Tregs) that infiltrate the tumor microenvironment. The binding of its primary ligand, CCL1, to CCR8 activates signaling pathways that enhance the immunosuppressive function of these Tregs, thereby allowing tumors to evade host immune surveillance. By selectively inhibiting CCR8, this compound blocks the recruitment and suppressive activity of tumor-infiltrating Tregs , making it a valuable pharmacological tool for investigating mechanisms of cancer immunology. Its primary research application is in the preclinical development of next-generation immunotherapies, where it is used to probe the functional consequences of disrupting the CCR8/CCL1 axis in in vitro T-cell suppression assays and in vivo tumor models. This research provides critical insights into targeting tumor-specific Treg populations as a strategy to enhance anti-tumor immunity and improve the efficacy of existing immunotherapeutic modalities.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGWIAFBZNTULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with 2-bromoethylamine to yield 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethylamine. Finally, this amine is condensed with isopropyl ethanediamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide-Containing Piperidine Derivatives

The 4-chlorobenzenesulfonyl group in the target compound is a critical structural feature shared with W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide). Key differences include:

  • Position of substitution : The target compound has sulfonylation at piperidine position 1, whereas W-15 substitutes position 2.
  • Side-chain variations : The target compound’s ethyl-ethanediamide chain contrasts with W-15’s phenylethyl group.
Compound Piperidine Substitution Sulfonamide Group Side Chain Molecular Weight (g/mol)
Target Compound 1-(4-Cl-PhSO2) Ethyl-ethanediamide N-(propan-2-yl) ~450 (estimated)
W-15 2-(4-Cl-PhSO2) Phenylethyl N/A 393.3
Halopemide (HLP) 4-(benzimidazolone) 4-Fluoro-benzamide Ethyl-piperidinyl 455.9

Implications :

  • Bioactivity: W-15 and W-18 exhibit opioid-like activity, while halopemide targets phospholipase D (PLD) .
  • Solubility : The 4-chlorobenzenesulfonyl group likely reduces aqueous solubility compared to halopemide’s fluorobenzamide .

Amide-Functionalized Piperidines

The ethanediamide moiety aligns with compounds like fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) and VU0359595 (a PLD inhibitor).

Compound Piperidine Substitution Amide Type Key Functional Groups
Target Compound 2-ethyl-ethanediamide N-(propan-2-yl) 4-Cl-PhSO2, ethanediamide
Fentanyl 4-phenylethyl N-phenylpropanamide Phenethyl, anilidopiperidine
VU0359595 4-(benzimidazolone) Cyclopropanecarboxamide Bromo-benzimidazolone

Key Observations :

  • Receptor Binding : Fentanyl’s 4-piperidinyl anilido group is critical for µ-opioid receptor affinity. The target compound’s 2-piperidinyl substitution may alter receptor selectivity .
  • Enzyme Inhibition : VU0359595’s bromo-benzimidazolone enhances PLD inhibition (IC50 = 20 nM). The target compound’s sulfonamide could mimic this interaction but requires empirical validation .

Biological Activity

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanediamide moiety. The molecular formula is C19H28ClN3O4SC_{19}H_{28}ClN_3O_4S, with a molecular weight of approximately 403.95 g/mol.

Synthesis Steps

  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The piperidine intermediate is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
  • Amidation : The final step involves the reaction of the sulfonylated piperidine with an isopropanol-derived ethanediamide under suitable conditions.

Reaction Conditions

The synthesis typically requires careful control of temperature and reaction times to ensure high yield and purity. Common reagents include:

  • Triethylamine for sulfonylation.
  • Anhydrous solvents for amidation reactions.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit nitric oxide production in RAW264.7 macrophage cells stimulated by lipopolysaccharides (LPS), a common inflammatory agent. This inhibition suggests its potential as an anti-inflammatory agent in therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenylsulfonyl group likely plays a crucial role in binding to active sites on these targets, while the piperidine ring enhances stability and bioavailability.

Data Table: Biological Activity Summary

Biological Activity Observed Effect Cell Type/Model Reference
Nitric Oxide InhibitionDecreased productionRAW264.7 Macrophages
Anti-inflammatory ActivityReduced inflammation markersLPS-stimulated cells
Potential Enzyme InhibitionModulation of enzyme activityVarious enzymatic assays

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice models demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound was administered at varying doses, indicating a dose-dependent response.

Case Study 2: Interaction with Molecular Targets

In vitro studies using various enzyme assays have shown that this compound can effectively inhibit specific enzymes involved in inflammatory pathways. The binding affinity and kinetics were evaluated using surface plasmon resonance (SPR) techniques, revealing promising results for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(propan-2-yl)ethanediamide, and how can intermediates be optimized?

  • Methodology : Key steps involve coupling 4-chlorobenzenesulfonyl chloride with piperidine derivatives, followed by ethylenediamine linkage formation. Propionyl chloride under basic conditions (e.g., potassium carbonate in acetone) facilitates amidation, yielding ~60–63% after purification via trituration with diethyl ether . Optimize intermediates by adjusting stoichiometry (1:1.2 molar ratio of amine to acylating agent) and reaction time (12–24 hours under reflux) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology : Use HPLC (≥98% purity validation; λmax ~255 nm for UV detection) , NMR (proton and carbon for sulfonyl, piperidine, and ethanediamide moieties), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (expected ~463–465 g/mol) . FT-IR can confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity or biological interactions?

  • Methodology : Apply quantum chemical calculations (e.g., DFT for reaction path searches) and molecular docking (e.g., AutoDock Vina) to model interactions with targets like opioid or serotonin receptors. ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal reaction conditions by 30–50% . Use PubChem-derived InChI/SMILES data for virtual screening against databases like ChEMBL .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

  • Methodology : Cross-reference structural analogs (e.g., W-15 ) to identify critical substituents (e.g., 4-chlorobenzenesulfonyl vs. phenyl groups). Validate discrepancies via radioligand binding assays (e.g., ³H-naloxone displacement for opioid receptors) and functional cAMP assays (e.g., CHO cells expressing μ-opioid receptors) . Control for assay conditions (pH, temperature) and batch-to-batch compound variability .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodology : Store samples at -20°C in anhydrous DMSO or ethanol; monitor stability via accelerated degradation studies (40°C/75% RH for 1–3 months) . Use LC-MS/MS to detect hydrolysis products (e.g., free sulfonamide or piperidine fragments) . For long-term stability, compare initial and 5-year HPLC chromatograms .

Q. What in vitro assay parameters are critical for evaluating therapeutic potential (e.g., anticancer or antimicrobial activity)?

  • Methodology : For cytotoxicity , use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination (48–72 hr exposure). For antimicrobial activity , employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains . Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.